molecular formula C28H36N2O2 B026644 Ethoxyquin Dimer CAS No. 74681-77-9

Ethoxyquin Dimer

Cat. No.: B026644
CAS No.: 74681-77-9
M. Wt: 432.6 g/mol
InChI Key: JPCXDKKEKXRNAF-UHFFFAOYSA-N
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Description

Ethoxyquin dimer, also known as 2,6-di-tert-butyl-4-ethyl-1,4-benzoquinone, is a synthetic chemical compound that has been used in laboratory experiments to study its biochemical and physiological effects. It is a dimer, meaning it consists of two molecules of the same compound linked together. This compound has been used in a variety of scientific research applications, including as an antioxidant, a preservative, and a biocide. It has also been used in the production of pharmaceuticals, cosmetics, and food products.

Scientific Research Applications

  • Toxicological Effects in Animals : Ethoxyquin Dimer (EQDM) shows potential toxicological effects and may alter liver and kidney function in rats when fed at certain levels (Ørnsrud et al., 2011). Similarly, ethoxyquin in fish feed can transform into various transformation products, including EQDM, in Atlantic salmon, raising concerns about food safety (Merel et al., 2019).

  • Impact on Gene Expression : Ethoxyquin in fish feed can alter gene expression and hepatic detoxifying enzymes, potentially causing higher toxicological effects for human consumers (Bohne et al., 2007).

  • Analytical Methodology : Development of sensitive, selective, and accurate methods for determining ethoxyquin and its dimer in various samples aids in evaluating human exposure risks (Rodríguez-Gómez et al., 2018).

  • Safety in Animal Feed : Ethoxyquin is widely used as an antioxidant in animal feed, but its safety has been questioned due to potential harmful effects in animals and people exposed to it (Blaszczyk et al., 2013).

  • Protective Effects Against Carcinogens : Ethoxyquin can inhibit the hepatocarcinogenic effects of aflatoxin B1 in rats, suggesting its protective properties when both compounds are administered simultaneously (Cabral & Neal, 1983).

  • DNA Damage Potential : Ethoxyquin causes dose-dependent DNA damage in human lymphocytes, with lower DNA fragmentation observed in the presence of a metabolic activation system (Blaszczyk, 2006).

Mechanism of Action

Target of Action

Ethoxyquin Dimer, a metabolite of Ethoxyquin , primarily targets polyunsaturated fatty acids in animal feed . It acts as an antioxidant, preventing the oxidation of these fatty acids .

Mode of Action

The primary mode of action of this compound is through its antioxidative properties . It interacts with polyunsaturated fatty acids, preventing their oxidation and preserving their nutritional value . This antioxidative action helps to maintain the quality of animal feed during storage .

Biochemical Pathways

It is known that the compound plays a role in the oxidative stress response . It has been associated with the activation of the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ethoxyquin, from which this compound is derived, is rapidly absorbed after oral administration . It undergoes oxidation in feed materials and in animals, leading to the formation of several compounds, including this compound . The residues of Ethoxyquin and its major oxidation products, including this compound, can be found in animal tissues .

Result of Action

The primary result of this compound’s action is the prevention of oxidation in animal feed, preserving the nutritional value of the feed . The residues of ethoxyquin and its oxidation products, including this compound, in animal tissues may pose potential health hazards to consumers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of Ethoxyquin in animal feed can lead to the formation and accumulation of this compound in animal tissues . The safety of Ethoxyquin as a feed additive has been a subject of concern due to potential food safety issues .

Safety and Hazards

The safety of EQDM is a concern due to its potential health hazards to consumers . The US Food and Drug Administration (FDA) has stipulated that the EQ limit is set at 150 mg/kg for feed and 0.5 mg/kg for animal muscle . Moreover, the European Commission has temporarily forbidden the supplement of EQ in animal feed partly because of the lack of data about the EQ metabolism and related toxicological studies .

Future Directions

The safety of EQ as a feed additive should be seriously considered with regard to food safety concerns since the oxidation product of EQ may have potential carcinogenicity . More research is needed to evaluate the accumulation extent of these chemicals in animal tissues after EQ administration .

Properties

IUPAC Name

6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCXDKKEKXRNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569133
Record name 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74681-77-9
Record name Ethoxyquin dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74681-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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